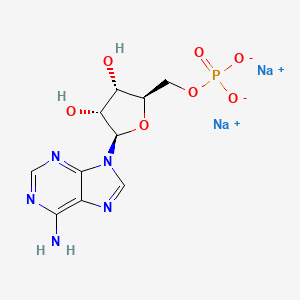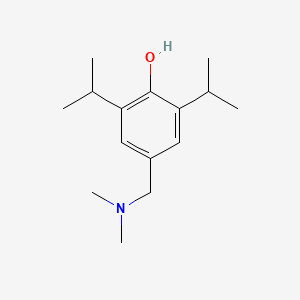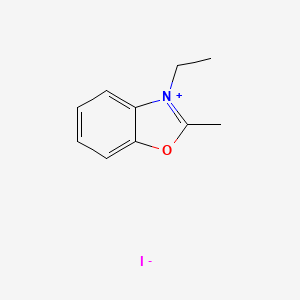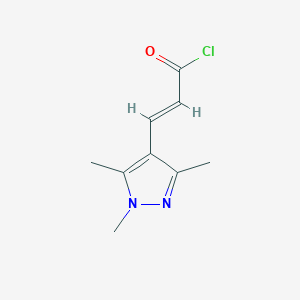
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride”, also known as TPA-AC, is a compound that has gained attention in the scientific community due to its potential applications in various industries, particularly in biochemistry and pharmaceuticals. The molecular formula of this compound is C9H11ClN2O and it has a molecular weight of 198.65 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride” are not fully detailed in the search results. We know that it has a molecular weight of 198.65 g/mol , but further details about its physical state, color, solubility, melting point, boiling point, and other properties are not provided.Aplicaciones Científicas De Investigación
Antiviral Activity
One significant application of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is in the synthesis of nitrogen heterocycles that exhibit antiviral properties. A study by El‐Helw, Gado, and El-ziaty (2020) demonstrated the synthesis of various nitrogen heterocycles using this compound. These heterocycles showed substantial reduction effects on rotavirus titer, highlighting their potential as anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Synthesis of Fluorescent Films
Another application lies in the synthesis of fluorescent films. Soboleva, Orlova, and Shelkovnikov (2017) explored this by reacting (4-Hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles. These were then treated with acryloyl chloride to produce acrylates, which are promising for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).
Antioxidant Screening
The compound has also been used in antioxidant research. Sallam, Elgubbi, and El‐Helw (2020) utilized it as a building block for constructing various heterocyclic derivatives with potential antioxidant activity. Some of these synthesized compounds exhibited notable inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).
Anti-Microbial Properties
Wang, Liu, Kang, Hu, and Wei (2015) reported on the anti-microbial activities of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized using acryloyl chloride. These compounds showed good inhibitory activity against various tested organisms, suggesting their potential use in anti-microbial applications (Wang, Liu, Kang, Hu, & Wei, 2015).
Copolymerization Applications
Chen, Liu, Yue, Zhang, and Wang (2006) investigated the dispersion copolymerization of acrylamide with a monomer derived from acryloyl chloride. This study highlights its use in creating novel polymer materials with potential applications in various industrial processes (Chen, Liu, Yue, Zhang, & Wang, 2006).
Propiedades
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYSDVZCWVILE-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)
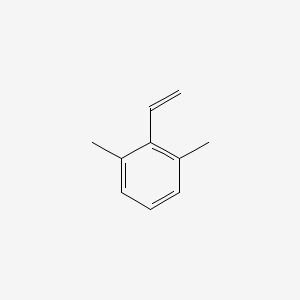
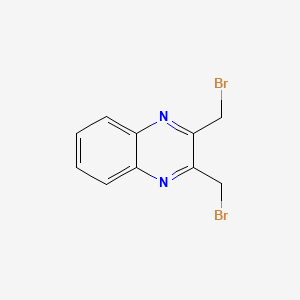
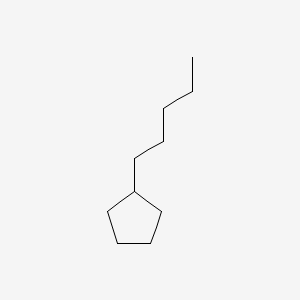
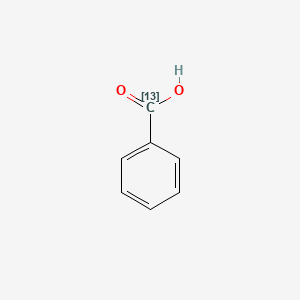
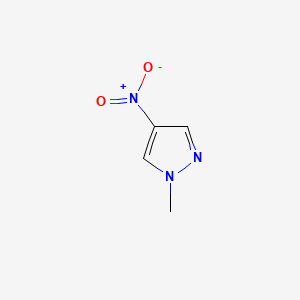
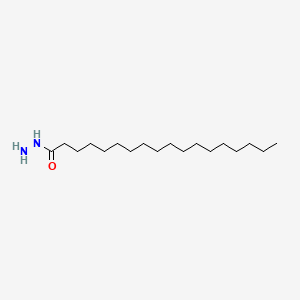
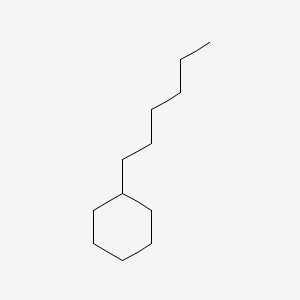
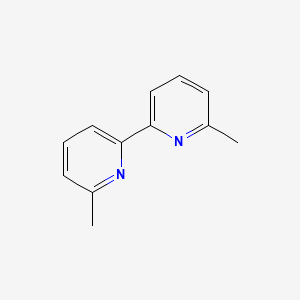
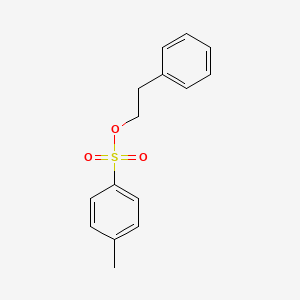
![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)
